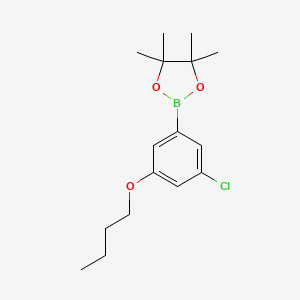

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.62400 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of compounds involving tetramethyl-dioxaborolane frameworks is a key area of research. For instance, the preparation of tetramethyl-dioxaborolane derivatives involves reactions under nitrogen atmospheres, highlighting the compound's role in creating extended molecules with specific conformations and potentially interesting electronic or optical properties (Kaixiao Li & Xiao‐Juan Wang, 2016).

Optical and Electronic Properties

Research on silicon-containing molecules with dioxaborolane units has revealed their significant absorption and fluorescence properties, useful in material science and optoelectronics. The synthesis and study of such molecules illustrate how adjustments to the dioxaborolane core can impact the absorption and emission characteristics, offering pathways to new materials with tailored properties (Akinobu Naka et al., 2013).

Applications in Material Science

The creation of pinacolylboronate-substituted stilbenes and their application in synthesizing boron-capped polyenes demonstrates the versatility of tetramethyl-dioxaborolane derivatives in material science. Such compounds have potential uses in new materials for LCD technology and are being investigated for their therapeutic potential in treating neurodegenerative diseases (B. Das et al., 2015).

Mechanistic Studies and Reaction Optimization

Investigations into the reactions of substituted dioxaborolanes, such as with acetonitrile, provide insights into the mechanisms and yield determinants of such reactions. Understanding the influence of substituents on the boron atom offers valuable information for optimizing synthetic routes and designing new compounds with desired functionalities (V. Kuznetsov et al., 2001).

Continuous Flow Synthesis

The development of continuous flow processes for the synthesis of dioxaborolane derivatives, such as the preparation of tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, demonstrates advances in the scalability and efficiency of producing such compounds. This methodology addresses challenges in batch processing and presents an efficient pathway for the production of key reagents (Daniel R Fandrick et al., 2012).

Propiedades

IUPAC Name |

2-(3-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIURVWZANRFZEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675266 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1218789-45-7 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)